molecular formula C19H22N4O2 B2889221 N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108482-00-2

N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2889221
CAS No.: 2108482-00-2
M. Wt: 338.411
InChI Key: ZFUDFPZKOIBYFL-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2108482-00-2) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with two pyridinyl substituents: a pyridin-2-yloxy group at the 3-position and a pyridin-2-ylmethyl carboxamide at the 8-position. Its molecular formula is C₁₉H₂₂N₄O₂, with a molecular weight of 338.4 g/mol . The Smiles string (O=C(NCc1ccccn1)N1C2CCC1CC(Oc1ccccn1)C2) highlights the connectivity of these groups. Notably, key physicochemical properties (e.g., melting point, solubility) are unavailable, limiting a full structural-activity analysis .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-5-1-3-9-20-14)23-15-7-8-16(23)12-17(11-15)25-18-6-2-4-10-21-18/h1-6,9-10,15-17H,7-8,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUDFPZKOIBYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CC=N3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)imidates via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of green chemistry protocols, such as the use of heterogeneous catalysts and solvent-free conditions, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and various hydrogenation catalysts. Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce reduced amide derivatives.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry, often modified to modulate pharmacological properties. Below is a comparative analysis of related compounds:

Compound Substituents Molecular Weight Key Features Reported Activities Reference
Target Compound 3-(Pyridin-2-yloxy), 8-(Pyridin-2-ylmethyl carboxamide) 338.4 Dual pyridinyl groups; carboxamide linker Unknown (structural analogs suggest CNS or antiviral potential)
(1R,3r,5S)-3-(Pyrid-2-yloxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate 3-(Pyridin-2-yloxy), 8-trifluoroacetate N/A Lacks carboxamide; trifluoroacetate counterion Intermediate in sulfonamide-based non-competitive antagonists
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide 3-(Pyridin-2-yloxy), 8-methylsulfonyl, benzamide 401.5 Sulfonyl group enhances polarity; benzamide substituent Potential impact on solubility and target binding
8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl-pyridinyloxy), 8-methyl N/A Trifluoromethyl group increases lipophilicity Improved metabolic stability (hypothesized)
3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE 3-Amino, 8-benzyl N/A Amino group as H-bond donor; benzyl for lipophilicity Potential CNS activity (e.g., tropane alkaloid analogs)

Biological Activity

N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound belonging to the azabicyclo family, has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and neurological conditions. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of pyridine and carboxamide functionalities is critical for its interaction with biological targets.

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Recent studies have highlighted the compound's role as a potent inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like substance with anti-inflammatory properties. By inhibiting NAAA, the compound increases PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation. A notable study reported an IC50 value of 0.042 μM for the compound's inhibitory activity against human NAAA, indicating its high potency in this regard .

Modulation of Monoamine Neurotransmission

The azabicyclo structure has also been associated with effects on monoamine neurotransmission. Compounds within this class have shown promise in treating neurological disorders by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is particularly relevant for conditions like depression and anxiety .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of azabicyclic compounds. Modifications to the pyridine rings and the introduction of various substituents have been explored to enhance potency and selectivity towards NAAA and other targets:

CompoundStructureIC50 (μM)Comments
ARN16186Structure0.655Initial lead compound with moderate activity
ARN19689Structure0.042Superior pharmacokinetic profile and potency
Compound 50Structure0.034High selectivity towards FAAH and AC

Case Study 1: Anti-inflammatory Effects

In a preclinical model of inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This study supports its potential application in managing chronic inflammatory conditions .

Case Study 2: Neurological Applications

Another study examined the effects of this compound in models of anxiety and depression. Results indicated that it not only improved behavioral outcomes but also modulated key neurotransmitter systems involved in mood regulation, thus suggesting its utility as a therapeutic agent for psychiatric disorders .

Q & A

Q. Table 1: Synthetic Yield Optimization

StepReagent/ConditionsYield (%)Purity (HPLC)Reference
Bicyclic core formationMannich reaction (pH 4, 60°C)7588
SulfonylationMsCl, DCM, Et₃N9095
Pyridinyloxy couplingHATU, DMF, 0°C8598

Q. Table 2: Biological Activity Comparison

Derivativeσ1 Receptor Ki (nM)Cytotoxicity (IC₅₀, μM)Metabolic Stability (t₁/₂, min)Reference
Pyridinyloxy parent12 ± 1.58.2 ± 0.945 (human liver microsomes)
Quinolinyl analog45 ± 3.23.5 ± 0.722
4-Methoxy substitution18 ± 2.112.1 ± 1.360

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